molecular formula C14H8ClN3O2 B6141938 3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 571155-05-0

3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B6141938
CAS No.: 571155-05-0
M. Wt: 285.68 g/mol
InChI Key: GQXLTSVQSVPLRL-JXMROGBWSA-N
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Description

3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a pyrido[1,2-a]benzimidazole core with various functional groups, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminopyridines with aldehydes or carboxylic acid derivatives. One common method is the metal-free, iodine-promoted synthesis from cyclohexanones and 2-aminopyridines, using air oxygen as an oxidant and iodine as a mediator . This reaction tolerates a wide range of substituents on both starting materials and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the chloromethyl group.

Major Products

    Oxidation: 3-(Carboxymethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile.

    Reduction: 3-(Chloromethyl)-2-hydroxymethyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of functional groups, which provides a versatile platform for further chemical modifications and potential biological activities. Its chloromethyl and formyl groups offer sites for various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(2E)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O2/c15-5-8-9(6-16)13-17-11-3-1-2-4-12(11)18(13)14(20)10(8)7-19/h1-4,7,19H,5H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXLTSVQSVPLRL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CO)C(=C3C#N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/O)/C(=C3C#N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368678
Record name 3-(chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6607-18-7
Record name 3-(chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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